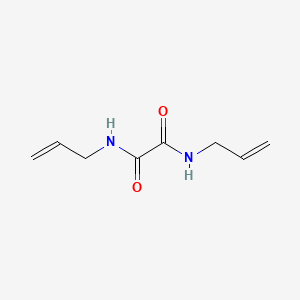

N~1~,N~2~-diallylethanediamide

Description

N¹,N²-Diallylethanediamide is a diamide compound characterized by two allyl groups (-CH₂-CH=CH₂) attached to the nitrogen atoms of an ethanediamide backbone.

Properties

CAS No. |

22965-63-5 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

N,N'-bis(prop-2-enyl)oxamide |

InChI |

InChI=1S/C8H12N2O2/c1-3-5-9-7(11)8(12)10-6-4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) |

InChI Key |

XSYROVOMEUABKH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C(=O)NCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-diallylethanediamide typically involves the reaction of ethylenediamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ethylenediamine+Allyl Chloride→N 1 ,N 2 -diallylethanediamide

Industrial Production Methods: Industrial production of N1,N~2~-diallylethanediamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N1,N~2~-diallylethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The allyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.

Substitution: Halogenating agents like bromine (Br~2~) can be used for substitution reactions.

Major Products:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of ethylenediamine derivatives.

Substitution: Formation of halogenated derivatives

Scientific Research Applications

N~1~,N~2~-diallylethanediamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N1,N~2~-diallylethanediamide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, affecting cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key properties of N,N-Dimethylacetamide (DMAC) and other aliphatic amides, based on available evidence.

Key Differences in Chemical Reactivity

- DMAC : Exhibits high polarity and dipole moment due to its dimethylamine and acetyl groups, making it an excellent aprotic solvent. Its stability under high temperatures (distilling range 164.5–167.5°C) supports industrial use .

Biological Activity

N1,N2-Diallylethanediamide (DAEDA) is a compound of interest due to its potential biological activities. This article reviews the existing literature on DAEDA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

DAEDA is characterized by its diallyl substituents attached to an ethanediamide backbone. The chemical structure can be represented as:

This structure is significant as it influences the compound's biological activity.

Pharmacological Properties

Research has indicated that DAEDA exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that DAEDA has inhibitory effects against a range of bacteria and fungi. Its mechanism involves disrupting the microbial cell membrane integrity.

- Antioxidant Activity : DAEDA demonstrates significant antioxidant properties, potentially reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.

The biological activities of DAEDA can be attributed to several mechanisms:

- Cell Membrane Disruption : DAEDA interacts with lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.

- Scavenging Free Radicals : The compound's structure allows it to donate electrons, neutralizing reactive oxygen species (ROS).

- Inhibition of Enzymatic Activity : DAEDA may inhibit specific enzymes involved in metabolic pathways, contributing to its hypolipidemic effects.

Table 1: Summary of Biological Activities of DAEDA

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of DAEDA, the compound was tested against various bacterial strains. Results indicated that DAEDA had a minimum inhibitory concentration (MIC) of less than 50 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Antioxidant Activity

A recent study evaluated the antioxidant capacity of DAEDA using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results showed that DAEDA could scavenge DPPH radicals effectively, with an IC50 value comparable to standard antioxidants like ascorbic acid .

Case Study 3: Anti-inflammatory Properties

Research into the anti-inflammatory effects of DAEDA revealed that it significantly reduced pro-inflammatory cytokines in vitro. This effect suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.